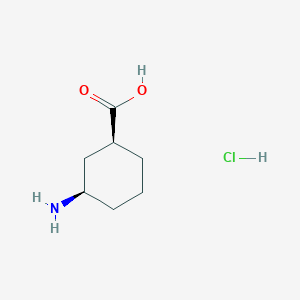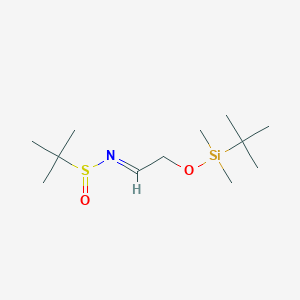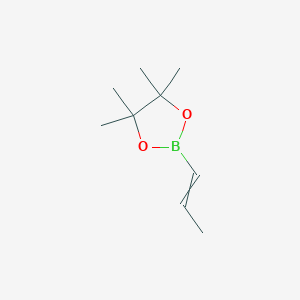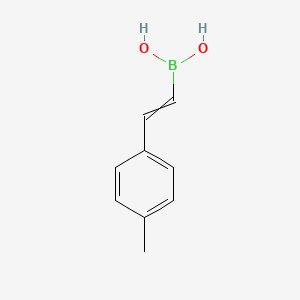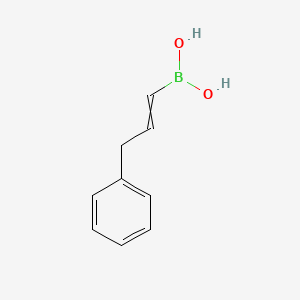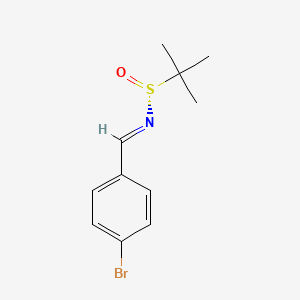![molecular formula C14H20N2O B8020778 (4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B8020778.png)
(4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidin-2-onesThese compounds are known for their diverse biological activities and functional properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
The synthesis of (4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. This process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the oxidation of pyrrolidine derivatives or the ring expansion of β-lactams or cyclopropylamides . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
(4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include functionalized pyrrolidin-2-one derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity. In biology and medicine, pyrrolidin-2-one derivatives are known for their antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities . These properties make (4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one a valuable compound for the development of novel therapeutic agents. Additionally, it is used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of (4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often mediated through its binding to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation, while its anti-inflammatory effects could be due to the suppression of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
(4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one can be compared with other similar compounds such as pyrrolone and pyrrolidinone derivatives. These compounds share the pyrrolidin-2-one core structure but differ in their substituents and stereochemistry. The unique combination of the amino group, dimethyl substitution, and phenylethyl group in this compound contributes to its distinct biological activities and reactivity . Similar compounds include pyrrolidin-2-one derivatives with different substituents, such as 3-iodopyrroles and other functionalized pyrrolidin-2-ones .
Propiedades
IUPAC Name |
(4S)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHBYITWMZMII-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H](C(C2=O)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride](/img/structure/B8020702.png)

![11-Oxa-2,4,9-triazatridecanoic acid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-, 1-(1,1-dimethylethyl) ester, (8S)-](/img/structure/B8020724.png)
![[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-tritylsulfanylpropan-2-yl]azanium;chloride](/img/structure/B8020729.png)
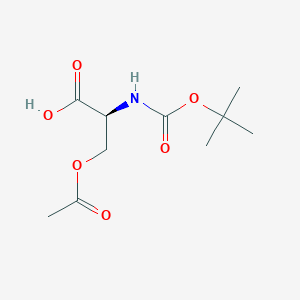
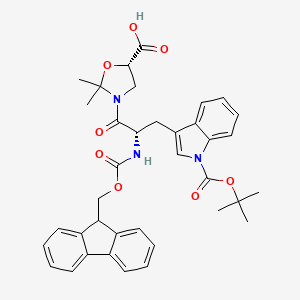
![5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine](/img/structure/B8020759.png)
